Tfmb-(R)-2-HG

Descripción

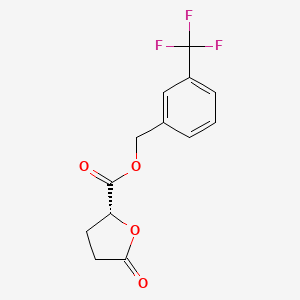

Structure

3D Structure

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTLNUGKDZMPTC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Tfmb-(R)-2-HG

Abstract

This compound, a trifluoromethylbenzyl-esterified and cell-permeable derivative of (R)-2-hydroxyglutarate ((R)-2-HG), serves as a critical investigational tool in the study of oncometabolism. (R)-2-HG is an oncometabolite produced at high levels in cancers harboring gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes.[1] Due to its structural similarity to the endogenous metabolite α-ketoglutarate (α-KG), (R)-2-HG functions as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[2][3] this compound facilitates the study of (R)-2-HG's roles by efficiently crossing cellular membranes and delivering high intracellular concentrations of the active oncometabolite.[2] Its application has been pivotal in demonstrating that (R)-2-HG is sufficient to induce leukemogenesis-associated phenotypes, including blocked cellular differentiation and enhanced proliferation.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the resultant signaling pathway perturbations, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

The primary mechanism of action of this compound is to serve as a pro-drug for the oncometabolite (R)-2-HG. Once inside the cell, intracellular esterases are believed to cleave the trifluoromethylbenzyl group, releasing (R)-2-HG. This liberated (R)-2-HG then acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[3] These enzymes are crucial for various cellular processes, and their inhibition leads to widespread epigenetic and metabolic dysregulation.[2]

Competitive Inhibition of α-KG-Dependent Dioxygenases

(R)-2-HG's structure closely mimics that of α-KG, allowing it to bind to the active sites of α-KG-dependent enzymes without facilitating the catalytic reaction. This competitive inhibition is the cornerstone of its oncogenic activity.[1][3] The major families of enzymes targeted by (R)-2-HG include:

-

Ten-Eleven Translocation (TET) DNA Hydroxylases: These enzymes (TET1, TET2, TET3) are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. Inhibition of TET enzymes by (R)-2-HG leads to a global decrease in 5hmC and subsequent DNA hypermethylation, altering gene expression profiles.[1][5]

-

Histone Lysine Demethylases (KDMs): Many histone demethylases, particularly those containing a Jumonji C (JmjC) domain, are α-KG-dependent. (R)-2-HG inhibits these enzymes, leading to the accumulation of repressive histone methylation marks and altered chromatin states.[2][5] Specifically, KDM5 histone demethylases are key targets.[2][5]

-

Prolyl Hydroxylases (PHDs): These enzymes, also known as EglN hydroxylases, are involved in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). The functional consequence of (R)-2-HG on this family is complex, with some studies suggesting inhibition while others point to activation.[1]

The downstream effects of inhibiting these dioxygenases are profound, leading to a block in cellular differentiation and an increase in cellular proliferation, which are hallmarks of cancer.[4]

Other Reported Mechanisms

Beyond dioxygenase inhibition, studies have suggested that (R)-2-HG can also impact cellular metabolism through other targets:

-

ATP Synthase and mTOR Signaling: (R)-2-HG has been shown to bind to and inhibit ATP synthase, which in turn leads to the inhibition of mTOR signaling. This suggests a potential growth-suppressive function under certain metabolic conditions.[6]

-

Lactate Dehydrogenase (LDH): In the tumor microenvironment, tumor-derived (R)-2-HG can be taken up by CD8+ T cells. Inside these immune cells, it targets and inhibits LDH, impairing T-cell metabolism, cytotoxicity, and interferon-γ signaling.[7]

Quantitative Data Summary

The efficacy of this compound is dose-dependent, with specific concentrations required to achieve intracellular (R)-2-HG levels sufficient for enzymatic inhibition.

Table 1: Cellular Concentrations and Efficacy of this compound in TF-1 Cells

| Extracellular this compound | Resulting Intracellular (R)-2-HG | Effect on Global 5hmC Levels | Reference |

|---|---|---|---|

| 100 µM | 0.8 mM | No significant suppression | [5] |

| 250 µM | 2.0 mM | No significant suppression | [5] |

| 500 µM | ~4.0 mM | Significant suppression |[5] |

Table 2: Inhibitory Concentrations (IC50) of (R)-2-HG for Key Enzyme Targets

| Enzyme Target | Reported IC50 of (R)-2-HG | Comments | Reference |

|---|---|---|---|

| TET2 | ~5 mM | Higher concentrations of (R)-2-HG are needed for inhibition. | [5] |

| KDM5A, KDM5C, KDM5D | < 2.0 mM | More sensitive to (R)-2-HG inhibition than TET2. | [5] |

| General α-KG-dependent dioxygenases | 250 - 500 µM (extracellular this compound) | Effective range for observing biological effects. |[2] |

Key Experimental Protocols

The following protocols are fundamental to investigating the mechanism of this compound.

Cell Culture and Proliferation Assay for Cytokine Independence

This experiment assesses the ability of this compound to promote growth factor-independent proliferation, a hallmark of leukemic transformation.

-

Cell Line: TF-1 human erythroleukemia cells, which are dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for proliferation.[4]

-

Methodology:

-

Pre-treatment: Culture TF-1 cells in standard media supplemented with GM-CSF and the desired concentration of this compound (e.g., 250 µM) or DMSO (vehicle control) for a minimum of 4-10 passages to allow for cellular transformation.[4]

-

Cytokine Withdrawal: Wash the cells thoroughly to remove GM-CSF and re-plate them in cytokine-poor media, either maintaining the presence of this compound or removing it to test for reversibility.[4]

-

Proliferation Measurement: Count viable cells at regular intervals (e.g., every 2-3 days) using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Analysis: Plot cell number versus time to generate growth curves. Compare the proliferation of this compound-treated cells to control cells in the absence of GM-CSF.

-

References

- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | >98% [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Oncometabolite Mimic: A Technical Guide to Tfmb-(R)-2-HG's Induction of a Cancer-like Metabolic State

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of oncometabolites, such as (R)-2-hydroxyglutarate ((R)-2-HG), has reshaped our understanding of cancer metabolism, demonstrating that metabolic dysregulation can be a driving force in tumorigenesis. Tfmb-(R)-2-HG, a cell-permeable esterified form of (R)-2-HG, serves as a powerful research tool to investigate the cancer-like metabolic state induced by this oncometabolite. This technical guide provides an in-depth analysis of the core mechanisms by which this compound reprograms cellular metabolism and signaling, leading to a phenotype characteristic of cancer. We will explore its primary mode of action, its impact on key enzymatic and signaling pathways, and provide detailed experimental protocols and quantitative data to facilitate further research in this critical area of cancer biology and drug development.

Introduction: The Rise of an Oncometabolite Mimic

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1][3] (R)-2-HG accumulates to millimolar concentrations within tumor cells and acts as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes involved in diverse cellular processes.[1][4][5]

To study the downstream effects of (R)-2-HG accumulation, researchers utilize this compound, a cell-permeable analog. The trifluoromethylbenzyl (Tfmb) ester moiety enhances cellular uptake, allowing for the controlled induction of a high intracellular (R)-2-HG state, thereby mimicking the metabolic environment of IDH-mutant cancers.[6] This guide will dissect the mechanisms by which this compound induces a cancer-like metabolic state.

Core Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases

The primary mechanism by which this compound exerts its effects is through the intracellular release of (R)-2-HG, which then acts as a competitive inhibitor of numerous α-ketoglutarate-dependent dioxygenases.[1][4][7] These enzymes utilize α-KG as a co-substrate to catalyze various oxidative reactions. The structural similarity between (R)-2-HG and α-KG allows (R)-2-HG to bind to the active site of these enzymes, thereby preventing the binding of α-KG and inhibiting their catalytic activity.[1]

This competitive inhibition has profound consequences on two major cellular processes:

-

Epigenetic Reprogramming: Inhibition of histone and DNA demethylases.

-

Metabolic and Signaling Dysregulation: Alteration of pathways including hypoxia-inducible factor (HIF) signaling and mTOR signaling.

Epigenetic Alterations: A Hallmarks of the Cancer-Like State

A primary consequence of inhibiting α-KG-dependent dioxygenases is the widespread alteration of the epigenetic landscape.

Inhibition of Histone Demethylases

(R)-2-HG inhibits the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[5][8] This inhibition leads to a state of histone hypermethylation, which can alter gene expression patterns and promote oncogenesis. For instance, inhibition of KDM5 histone demethylases by (R)-2-HG has been shown to drive transformation in IDH-mutant cancers.[9]

Inhibition of TET DNA Hydroxylases

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[1] (R)-2-HG competitively inhibits TET enzymes, leading to a global decrease in 5hmC levels and a corresponding increase in DNA hypermethylation.[9] This epigenetic modification is a key feature of IDH-mutant cancers and can lead to the silencing of tumor suppressor genes.

Metabolic and Signaling Pathway Dysregulation

Beyond epigenetics, this compound induces a cancer-like state by perturbing key metabolic and signaling pathways.

mTOR Signaling Pathway

Recent studies have shown that (R)-2-HG can inhibit ATP synthase, leading to a decrease in cellular ATP levels.[10] This energy deficit can, in turn, inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[10][11] While mTOR is often hyperactive in cancer, its inhibition by (R)-2-HG in certain contexts may contribute to a more complex metabolic reprogramming that ultimately benefits the cancer cell.

HIF-1α Signaling

The hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions. The stability of HIF-1α is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. While it was initially hypothesized that (R)-2-HG would inhibit PHDs and stabilize HIF-1α, some studies suggest that the L-enantiomer, (S)-2-HG, is a more potent inhibitor of PHDs.[12] However, the interplay between 2-HG enantiomers and HIF signaling is complex and context-dependent.

References

- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. embopress.org [embopress.org]

- 6. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | >98% [smolecule.com]

- 8. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 9. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tfmb-(R)-2-HG: A Key Tool for Interrogating IDH Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1] (R)-2-HG is a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, which leads to widespread epigenetic alterations and a block in cellular differentiation, ultimately driving tumorigenesis.[1][2][3]

To study the downstream effects of (R)-2-HG in a controlled manner, researchers have developed cell-permeable analogs. One such tool is Tfmb-(R)-2-HG, a trifluoromethylbenzyl-esterified version of (R)-2-HG. This modification renders the molecule more lipophilic, facilitating its transport across the cell membrane.[4] Once inside the cell, esterases cleave the trifluoromethylbenzyl group, releasing (R)-2-HG to mimic the effects of endogenous oncometabolite accumulation in IDH mutant cancers. This technical guide provides an in-depth overview of this compound as a research tool, including its mechanism of action, key experimental data, and detailed protocols for its use.

Mechanism of Action

This compound serves as a pro-drug of (R)-2-HG. Its primary mechanism of action is the competitive inhibition of a-KG-dependent dioxygenases.[5] These enzymes play crucial roles in various cellular processes, and their inhibition by (R)-2-HG, delivered via this compound, leads to several key downstream effects that are characteristic of IDH mutant cancers.

Key Molecular Targets and Downstream Effects:

-

TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: (R)-2-HG inhibits TET enzymes, particularly TET2, which are responsible for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in DNA demethylation.[1][6] This inhibition leads to a global DNA hypermethylation phenotype, a characteristic feature of IDH mutant tumors.[4][7]

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): (R)-2-HG also inhibits several members of the KDM family, such as KDM5, which are responsible for removing methyl groups from histone lysine residues.[6][8] This leads to histone hypermethylation, for example, an increase in H3K4me3, and altered gene expression that contributes to the block in cellular differentiation.[3][8]

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): The effect of (R)-2-HG on HIF signaling is complex and can be context-dependent. While some studies suggest inhibition of PHDs, leading to HIF-1α stabilization, others report that (R)-2-HG can promote HIF-1α degradation.[9]

The culmination of these epigenetic alterations is a profound change in the cellular landscape, leading to a block in differentiation and enhanced proliferation, hallmarks of cancer.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound to investigate the effects of (R)-2-HG in cellular models.

Table 1: Cellular Effects of this compound in TF-1 Erythroleukemia Cells

| Parameter | Concentration of this compound | Observation | Reference |

| Intracellular (R)-2-HG | 250 µM | Achieves intracellular (R)-2-HG levels of approximately 2.0 mM, comparable to levels in primary IDH-mutant AML. | [6] |

| 500 µM | Results in intracellular (R)-2-HG levels of approximately 4 mM. | [6] | |

| 5hmC Levels | 100 µM and 250 µM | No significant suppression of global 5hmC levels. | [6] |

| 500 µM | Significant suppression of global 5hmC levels. | [6] | |

| Cytokine Independence | 250 µM | Promotes cytokine-independent proliferation. | [6][10] |

| Differentiation Block | 500 µM | Blocks erythropoietin (EPO)-induced differentiation. | [4] |

| Histone Methylation | 250 µM | Induces increased trimethyl-H3K4 at specific sites. | [6] |

Table 2: IC50 Values of (R)-2-HG for Key α-KG-Dependent Dioxygenases

| Enzyme | IC50 of (R)-2-HG | Reference |

| TET2 | ~5 mM | [6] |

| JMJD2A (KDM4A) | ~25 µM | [3] |

| KDM5A, KDM5C, KDM5D | Inhibited by tumor-relevant concentrations (low mM range) | [6] |

| HIF Prolyl Hydroxylase | >5 mM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: TF-1 Cell Cytokine Independence Assay

This assay assesses the ability of this compound to promote the proliferation of the cytokine-dependent TF-1 cell line in the absence of granulocyte-macrophage colony-stimulating factor (GM-CSF).

Materials:

-

TF-1 cells (ATCC CRL-2003)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

-

Recombinant human GM-CSF

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell counting solution (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Culture: Maintain TF-1 cells in complete RPMI-1640 medium supplemented with 2 ng/mL GM-CSF.[11]

-

Pre-treatment: Passage TF-1 cells in the presence of the desired concentration of this compound (e.g., 250 µM) or DMSO vehicle control for a specified period (e.g., 6-21 days) in medium containing GM-CSF.[6][10]

-

Cytokine Withdrawal: After the pre-treatment period, wash the cells three times with PBS to remove any remaining GM-CSF.

-

Seeding: Resuspend the cells in complete RPMI-1640 medium without GM-CSF, containing either this compound or DMSO. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Proliferation Assessment: At various time points (e.g., day 0, 2, 4, 6), measure cell proliferation using a suitable assay such as CellTiter-Glo®, following the manufacturer's instructions.

-

Data Analysis: Plot the relative luminescence units (RLU) or cell number against time to determine the effect of this compound on cytokine-independent growth.

Protocol 2: Measurement of Global 5-hydroxymethylcytosine (5hmC) Levels

This protocol describes the quantification of global 5hmC levels in genomic DNA from cells treated with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cells treated with this compound or vehicle control

-

Genomic DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

-

Stable isotope-labeled internal standards (e.g., d3-5mC, d2-5hmC)

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from treated and control cells using a commercial kit according to the manufacturer's protocol.

-

DNA Digestion:

-

Digest 1 µg of genomic DNA with 10 units of Nuclease P1 in 20 µL of reaction buffer at 37°C for 2 hours.

-

Add 2 µL of 10x alkaline phosphatase buffer and 1 unit of alkaline phosphatase, and incubate at 37°C for an additional 1 hour to digest the DNA into individual nucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Add stable isotope-labeled internal standards to the digested DNA samples.

-

Centrifuge the samples at high speed to pellet any undigested material.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the levels of cytosine, 5mC, and 5hmC using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis: Calculate the percentage of 5hmC relative to total cytosine or guanine after normalizing to the internal standards. Compare the 5hmC levels between this compound-treated and control samples. A detailed protocol for LC-ESI-MS/MS-MRM can be found in the literature.[12]

Protocol 3: Intracellular (R)-2-HG Measurement by GC-MS

This protocol outlines the measurement of intracellular (R)-2-HG concentrations in cells treated with this compound using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Cells treated with this compound or vehicle control

-

Methanol:Water:Chloroform (1:1:1) extraction buffer

-

Stable isotope-labeled (R,S)-2-HG internal standard

-

Derivatization agent (e.g., MTBSTFA)

-

GC-MS system with a chiral column

Procedure:

-

Metabolite Extraction:

-

Rapidly quench the metabolism of pelleted cells by adding ice-cold extraction buffer.

-

Vortex the samples vigorously and incubate on ice.

-

Centrifuge at high speed to separate the polar and non-polar phases.

-

Collect the upper aqueous phase containing the polar metabolites.

-

-

Derivatization:

-

Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a derivatization agent and incubate at a specified temperature to create volatile derivatives suitable for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC-MS system equipped with a chiral column to separate the (R)- and (S)-enantiomers of 2-HG.

-

Use selected ion monitoring (SIM) mode to detect and quantify the specific fragments of the derivatized 2-HG and the internal standard.

-

-

Data Analysis: Generate a standard curve using known concentrations of (R)-2-HG. Calculate the intracellular concentration of (R)-2-HG in the samples by normalizing to the internal standard and the cell number. A detailed protocol for a novel GC-MS/MS assay has been described for measuring 2-HG enantiomers.[2]

Visualizations

Signaling Pathway

Caption: Mechanism of this compound in mimicking IDH mutant cancer cell phenotypes.

Experimental Workflow

Caption: Workflow for the TF-1 cell cytokine independence assay using this compound.

Conclusion

This compound is an invaluable tool for researchers studying the biology of IDH mutant cancers. Its ability to permeate cells and release (R)-2-HG allows for the controlled investigation of the oncometabolite's downstream effects on epigenetics, differentiation, and proliferation. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to further unravel the complexities of IDH mutant malignancies and to explore potential therapeutic strategies. As our understanding of the multifaceted roles of (R)-2-HG continues to evolve, the use of chemical probes like this compound will remain central to advancing research in this field.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. utmb-ir.tdl.org [utmb-ir.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. smolecule.com [smolecule.com]

- 8. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. elabscience.com [elabscience.com]

- 12. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impact of Tfmb-(R)-2-HG on Histone and DNA Methylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tfmb-(R)-2-HG is a cell-permeable analog of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite that accumulates in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2] As a structural mimic of the essential metabolic cofactor α-ketoglutarate (α-KG, also known as 2-oxoglutarate or 2OG), (R)-2-HG functions as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][4][5] This guide elucidates the profound impact of this compound on two critical classes of these enzymes: the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). By inhibiting these key epigenetic modifiers, this compound induces significant alterations in the cellular landscape of DNA and histone methylation, leading to changes in gene expression and cellular phenotype.[1][6]

Core Mechanism of Action

The central mechanism of this compound revolves around its intracellular conversion to (R)-2-HG, which then competitively inhibits α-KG-dependent dioxygenases. These enzymes utilize α-KG, along with Fe(II) and O₂, to catalyze various oxidative reactions, including the demethylation of histones and the hydroxylation of 5-methylcytosine (5mC) in DNA.[7][8] By binding to the α-KG binding site on these enzymes, (R)-2-HG blocks their catalytic activity, leading to a hypermethylated state for both histones and DNA.[3][4]

Impact on DNA Methylation

TET enzymes (TET1, TET2, TET3) initiate active DNA demethylation by oxidizing 5mC to 5-hydroxymethylcytosine (5hmC).[7][8] This conversion is a critical step, as 5hmC is not efficiently recognized by maintenance DNA methyltransferases, leading to its passive dilution during replication.[7] Furthermore, TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are then excised by the base excision repair pathway.[8]

By inhibiting TET enzymes, this compound blocks the formation of 5hmC, resulting in the preservation of 5mC marks and a global reduction in 5hmC levels. This effect has been demonstrated to be dose-dependent in hematopoietic cell lines.[2][6]

Quantitative Data: Effect on 5hmC Levels

The following table summarizes the observed effect of this compound on global 5hmC levels in a human hematopoietic cell line.

| Cell Line | Compound | Concentration | Treatment Duration | Outcome | Reference |

| TF-1 | This compound | 100 µM | 21 days | No significant suppression of 5hmC | [6] |

| TF-1 | This compound | 250 µM | 21 days | No significant suppression of 5hmC | [6] |

| TF-1 | This compound | 500 µM | 21 days | Significant suppression of global 5hmC | [6][9] |

Note: The study noted that 500 µM this compound treatment resulted in intracellular (R)-2-HG levels of ~4 mM, which is near the reported IC₅₀ value for TET2 inhibition (~5 mM).[6]

Impact on Histone Methylation

A wide range of JmjC domain-containing histone demethylases are also α-KG-dependent dioxygenases.[1][6] These enzymes are responsible for removing methyl groups from lysine residues on histones, thereby regulating chromatin structure and gene accessibility. For example, the KDM5 family of demethylases targets histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active promoters.[6]

The inhibitory action of (R)-2-HG on these KDMs prevents the removal of histone methylation marks, leading to their accumulation. This can result in widespread changes to the histone code and subsequent alterations in gene expression programs.[6][10]

Quantitative Data: Inhibition of Histone Demethylases by (R)-2-HG

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for (R)-2-HG against specific α-KG-dependent histone demethylases. This demonstrates the direct inhibitory potential that is harnessed by the cell-permeable this compound.

| Enzyme Target | Enzyme Family | IC₅₀ of (R)-2-HG | Notes | Reference |

| JMJD2A (KDM4A) | KDM4 Family | ~25 µM | A histone H3K9/H3K36 demethylase. | [4][11] |

| Rph1 | KDM4 Family (Yeast Homolog) | Most sensitive KDM in yeast model. | Inhibition leads to extensive gene expression changes. | [10] |

Experimental Protocols

Cell Culture Treatment with this compound

-

Reagent Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 30-55 mg/mL).[3][12] Store stock solutions at -20°C for short-term or -80°C for long-term use.[1][9]

-

Cell Seeding: Plate cells (e.g., TF-1 human erythroleukemia cells) at an appropriate density in their recommended growth medium.

-

Treatment: Dilute the this compound stock solution in the culture medium to achieve the desired final concentration (typically ranging from 100 µM to 500 µM).[9] An equivalent volume of DMSO should be added to control cultures.

-

Incubation: Culture the cells for the specified duration (e.g., 6 to 21 days).[2][6] The medium containing this compound or vehicle should be replenished as required by the cell line's culture protocol.

-

Harvesting: After treatment, harvest cells by centrifugation for downstream analysis of DNA and histone modifications.

Quantification of Global 5mC and 5hmC by LC-MS/MS

This protocol outlines the gold-standard method for accurate quantification of global DNA modifications.[13][14]

-

Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cell pellets using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).

-

DNA Digestion:

-

LC-MS/MS Analysis:

-

Inject the digested sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[13]

-

Separate the nucleosides using a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[15]

-

Operate the mass spectrometer in the positive ion Multiple Reaction Monitoring (MRM) mode.[13]

-

Monitor the specific mass-to-charge (m/z) transitions for each nucleoside:

-

-

Quantification: Calculate the percentage of 5mC and 5hmC by dividing their respective MRM peak areas by the total peak area for all cytosine species (dC + 5mdC + 5hmdC).[13] Use standard curves generated from known concentrations of nucleoside standards for absolute quantification.[15]

Quantitative Analysis of Histone Modifications by Mass Spectrometry

This "bottom-up" proteomics approach allows for the quantification of specific histone post-translational modifications.[16]

-

Histone Extraction: Isolate nuclei from cell pellets. Extract histone proteins using an acid extraction protocol (e.g., with sulfuric acid).

-

Sample Preparation & Digestion:

-

(Optional but recommended) Derivatize the histone sample using chemical labeling (e.g., propionylation) to block unmodified lysine amines. This reduces sample complexity and improves peptide identification.

-

Digest the histones into smaller peptides using an appropriate protease, typically trypsin, which cleaves after lysine and arginine residues.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q Exactive) coupled with liquid chromatography.

-

For targeted quantification, use a Parallel-Reaction Monitoring (PRM) method.[17] In PRM, the mass spectrometer is programmed to isolate a specific peptide precursor ion (e.g., the peptide containing H3K4) and then fragment it, monitoring all resulting fragment ions.

-

-

Data Analysis:

-

Identify peptides based on their fragmentation patterns.

-

Quantify the relative abundance of a specific modification (e.g., H3K4me3 vs. H3K4me2 vs. H3K4me1) by comparing the integrated peak areas of the corresponding peptide fragments. The use of stable isotope-labeled (SILAC) histones as internal standards can improve accuracy.[17]

-

References

- 1. Buy this compound | >98% [smolecule.com]

- 2. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 5. embopress.org [embopress.org]

- 6. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into 5hmC DNA Modification: Generation, Distribution and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | TargetMol [targetmol.com]

- 13. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. LC-MS quantification of 5mC and 5hmC nucleosides [bio-protocol.org]

- 16. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]

The Oncometabolite Mimic: A Technical Guide to the Interplay of Tfmb-(R)-2-HG and α-Ketoglutarate-Dependent Dioxygenases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the cell-permeable (R)-2-hydroxyglutarate analogue, Tfmb-(R)-2-HG, and the broad family of α-ketoglutarate-dependent dioxygenases (α-KGDDs). Elevated levels of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, are a hallmark of certain cancers, including glioma and acute myeloid leukemia (AML).[1][2][3][4] this compound serves as a critical research tool to elucidate the downstream cellular and molecular consequences of (R)-2-HG accumulation. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.

Core Mechanism: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

(R)-2-hydroxyglutarate is structurally similar to the endogenous metabolite α-ketoglutarate (α-KG), which is an essential cofactor for a large family of over 60 dioxygenase enzymes.[5][6] These α-KGDDs play crucial roles in a variety of cellular processes, including epigenetic regulation through histone and DNA demethylation, hypoxia sensing, and collagen biosynthesis.[4][7][8][9]

The primary mechanism by which (R)-2-HG, and by extension its cell-permeable prodrug form this compound, exerts its biological effects is through competitive inhibition of α-KGDDs.[1][10][11][12] (R)-2-HG binds to the α-KG binding site within the catalytic domain of these enzymes, thereby preventing the binding of the native substrate and inhibiting their enzymatic activity.[2] This inhibition leads to widespread downstream effects, most notably the alteration of the epigenetic landscape.[13][14][15]

This compound is an esterified, cell-permeable derivative of (R)-2-HG.[11][16][17] Once inside the cell, intracellular esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing (R)-2-HG and allowing it to accumulate to high intracellular concentrations that mimic the pathophysiology of IDH-mutant cancers.[18]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound and (R)-2-HG on various α-KGDDs and cellular processes.

| Table 1: Cellular Effects of this compound | |

| Cell Line | Effect |

| TF-1 | Treatment with 100 µM and 250 µM this compound resulted in intracellular (R)-2-HG levels of 0.8 mM and 2.0 mM, respectively, without suppressing global 5hmC levels.[19] |

| TF-1 | Treatment with 500 µM this compound led to intracellular (R)-2-HG levels of approximately 4 mM and significant suppression of 5-hydroxymethylcytosine (5hmC).[19] |

| TF-1 | Treatment with 100-500 µM this compound promoted growth factor-independent growth and inhibited differentiation in a dose- and passage-dependent manner.[12] |

| N::TVA;Cdkn2a lox/lox ;Atrx lox/lox ;Pten lox/lox astrocytes | 3 mM this compound significantly enhanced anchorage-independent growth.[12] |

| Table 2: Inhibitory Concentrations (IC50) of (R)-2-HG against α-Ketoglutarate-Dependent Dioxygenases | |

| Enzyme | IC50 of (R)-2-HG |

| KDM5A, KDM5C, KDM5D | Intracellular (R)-2-HG levels of 2.0 mM (achieved with 250 µM this compound) are higher than the IC50 values for these enzymes.[19] |

| TET2 | The IC50 value is approximately 5 mM.[19] |

| JMJD2A | Approximately 25 µM.[3] |

| PHD2 | Approximately 7 mM.[3] |

| BBOX1 | Approximately 13 mM.[3] |

| Table 3: Comparative Inhibitory Potency of 2-HG Enantiomers | |

| Enzyme/Process | Observation |

| KDM5B/JARID1B/PLU-1 | L-2-HG (Ki = 0.628 ± 0.036 mM) is approximately 17-fold more potent than D-2-HG (Ki = 10.87 ± 1.85 mM) in inhibiting this enzyme.[1] |

| Leukemic Transformation | (R)-2-HG, but not (S)-2-HG, promotes leukemic transformation.[2][18] |

| TET2 Inhibition | (S)-2-HG is a more potent inhibitor of TET2 than (R)-2-HG.[18] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture and Proliferation Assays

-

Cell Lines: Human erythroleukemia cell line TF-1 is commonly used. These cells are dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for proliferation and can be induced to differentiate with erythropoietin (EPO).

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and GM-CSF.

-

This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 100 µM, 250 µM, 500 µM). Control cells are treated with the vehicle (DMSO) alone.[19]

-

Proliferation Assay (Cytokine Withdrawal):

-

After a predetermined number of passages in the presence of this compound or vehicle, cells are washed to remove GM-CSF.

-

Cells are re-plated in cytokine-free medium.

-

Cell viability and proliferation are measured at different time points using methods such as trypan blue exclusion counting or a colorimetric assay (e.g., MTS or WST-1).

-

Cell Differentiation Assays

-

Induction of Differentiation: For TF-1 cells, differentiation can be induced by replacing GM-CSF with EPO in the culture medium.

-

Assessment of Differentiation:

-

After a period of incubation with EPO, cells are harvested.

-

Differentiation is assessed by monitoring the expression of cell surface markers using flow cytometry. For erythroid differentiation, markers such as Glycophorin A (CD235a) are typically used.

-

Alternatively, morphological changes can be assessed by cytological staining (e.g., Wright-Giemsa stain) of cytospun cells.

-

Measurement of Intracellular (R)-2-HG Levels by LC-MS

-

Sample Preparation:

-

Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolites are extracted using a cold solvent mixture, typically 80% methanol.

-

The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected.

-

-

LC-MS Analysis:

-

The metabolite extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Separation is achieved on a suitable chromatography column (e.g., a C18 column).

-

The mass spectrometer is operated in negative ion mode to detect (R)-2-HG.

-

Quantification is performed by comparing the peak area of (R)-2-HG in the samples to a standard curve generated with known concentrations of purified (R)-2-HG.

-

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound is an indispensable tool for investigating the oncogenic roles of (R)-2-HG. By competitively inhibiting α-ketoglutarate-dependent dioxygenases, it induces a cascade of events, beginning with epigenetic dysregulation and culminating in altered cellular phenotypes such as blocked differentiation and enhanced proliferation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate relationship between oncometabolites and cellular function, and to develop novel therapeutic strategies targeting these pathways in cancer.

References

- 1. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 10. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The oncometabolite R-2-hydroxyglutarate dysregulates the differentiation of human mesenchymal stromal cells via inducing DNA hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-2-Hydroxyglutarate in Glioma Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy this compound | >98% [smolecule.com]

- 17. This compound | TargetMol [targetmol.com]

- 18. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tfmb-(R)-2-HG in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfmb-(R)-2-HG, or (Trifluoromethyl)benzyl-(R)-2-hydroxyglutarate, is a cell-permeable esterified form of (R)-2-hydroxyglutarate ((R)-2-HG), a naturally occurring oncometabolite. In cancer cells harboring mutations in isocitrate dehydrogenase 1 or 2 (IDH1/2), (R)-2-HG accumulates to millimolar concentrations and plays a crucial role in tumorigenesis. This compound serves as a valuable research tool, allowing for the introduction of (R)-2-HG into cultured cells to mimic the effects of IDH mutations and study their biological consequences.

The primary mechanism of action of (R)-2-HG is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2] These enzymes are involved in a wide range of cellular processes, including epigenetic regulation through histone and DNA demethylation. By inhibiting these enzymes, this compound can induce genome-wide alterations in histone and DNA methylation, leading to changes in gene expression that can drive oncogenesis. Key targets include the TET family of 5-methylcytosine hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell proliferation, differentiation, and epigenetic modifications.

Data Presentation

Table 1: Dose-Response of this compound on Intracellular (R)-2-HG Levels and 5hmC in TF-1 Cells

| This compound Concentration (µM) | Treatment Duration | Intracellular (R)-2-HG (mM) | Global 5hmC Levels | Reference |

| 100 | 21 days | 0.8 | Not significantly suppressed | [3] |

| 250 | 21 days | 2.0 | Not significantly suppressed | [3] |

| 500 | 21 days | ~4.0 | Significantly suppressed | [3] |

Table 2: Effects of this compound on Hematopoietic Cell Phenotypes

| Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| TF-1 | 100-500 | Multiple passages | Promoted growth factor-independent growth | [5] |

| TF-1 | 100-500 | Multiple passages | Inhibited erythropoietin (EPO)-induced differentiation | [5] |

| SCF ER-Hoxb8 | Not specified | Not specified | Impaired differentiation in response to estrogen withdrawal | [6][7] |

Experimental Protocols

Protocol 1: General Preparation and Handling of this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Appropriate cell culture medium and supplements

-

Sterile serological pipettes and pipette tips

Procedure:

-

Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 100 mM stock solution, dissolve 28.82 mg of this compound (Molecular Weight: 288.22 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Protect from light.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 250 µM working solution from a 100 mM stock, add 2.5 µL of the stock solution to 10 mL of cell culture medium. Mix well by gentle inversion.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

Protocol 2: Assessment of Cell Proliferation and Viability

Materials:

-

Cells of interest (e.g., TF-1 hematopoietic progenitor cells)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines like GM-CSF for TF-1 cells)

-

This compound stock solution (100 mM in DMSO)

-

96-well cell culture plates

-

Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach and resume growth.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., 0, 50, 100, 250, 500 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours). For long-term treatments, passage the cells as needed and re-treat with fresh this compound.

-

Viability Assay (MTT Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value if applicable.

Protocol 3: Differentiation Assay in Hematopoietic Cells (TF-1 Model)

Materials:

-

TF-1 cells

-

Complete growth medium (RPMI-1640, 10% FBS, 2 ng/mL GM-CSF)

-

Differentiation medium (RPMI-1640, 10% FBS, 2 U/mL Erythropoietin (EPO))

-

This compound stock solution (100 mM in DMSO)

-

6-well cell culture plates

-

Flow cytometer

-

Antibodies for differentiation markers (e.g., anti-CD11b, anti-Glycophorin A)

-

Benzidine solution for hemoglobin staining

Procedure:

-

Long-Term Treatment: Culture TF-1 cells in complete growth medium supplemented with the desired concentration of this compound (e.g., 250 µM) or vehicle control for several passages (e.g., 10-20 passages) to allow for the establishment of a stable phenotype.[4]

-

Induction of Differentiation:

-

Wash the long-term treated cells with PBS to remove residual GM-CSF.

-

Resuspend the cells in differentiation medium containing the same concentration of this compound or vehicle control.

-

Seed the cells in 6-well plates at a density of 1 x 10^5 cells/mL.

-

-

Assessment of Differentiation:

-

Morphological Analysis: After 5-7 days of incubation, cytospin the cells onto glass slides and perform a Wright-Giemsa stain to observe morphological changes associated with erythroid differentiation.

-

Hemoglobin Staining: Mix a small volume of cell suspension with benzidine solution. Differentiated erythroid cells will stain blue due to the presence of hemoglobin.

-

Flow Cytometry: After 5-7 days, harvest the cells, wash with PBS, and stain with fluorescently labeled antibodies against erythroid-specific surface markers (e.g., Glycophorin A). Analyze the percentage of positive cells using a flow cytometer.

-

Protocol 4: Measurement of Intracellular (R)-2-HG by LC-MS

Materials:

-

Cultured cells treated with this compound

-

Cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Lysis and Metabolite Extraction:

-

Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate vigorously and incubate on ice for 20 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Inject the sample into the LC-MS system. A chiral column is required to separate (R)-2-HG from its enantiomer (S)-2-HG.

-

Quantify the amount of (R)-2-HG by comparing the peak area to a standard curve generated with known concentrations of (R)-2-HG.

-

Visualization of Pathways and Workflows

Caption: Mechanism of this compound action in cells.

Caption: General experimental workflow for using this compound.

References

- 1. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for elucidating metabolite binding and regulation of TET2 dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synentec.com [synentec.com]

Application Note: Protocol for Treating TF-1 Cells with Tfmb-(R)-2-HG

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isocitrate dehydrogenase (IDH) enzymes are critical components of the TCA cycle.[1] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1] (R)-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, which include the TET family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3][4][5][6] Inhibition of these enzymes by (R)-2-HG leads to epigenetic alterations, such as DNA and histone hypermethylation, which disrupt hematopoietic differentiation and promote leukemogenesis.[1][7]

The human erythroleukemia cell line, TF-1, is a valuable model for studying hematopoietic cell proliferation and differentiation as its growth is dependent on cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3).[8][9] Studies have shown that introducing mutant IDH1 or treatment with a cell-permeable form of (R)-2-HG can promote cytokine-independent growth and block differentiation in TF-1 cells.[7][10]

Tfmb-(R)-2-HG is a cell-permeable esterified derivative of (R)-2-HG that allows for the direct investigation of the oncometabolite's effects without genetic modification.[3][11] Once inside the cell, it is cleaved by intracellular esterases to release (R)-2-HG.[10] This application note provides a detailed protocol for the culture of TF-1 cells and their treatment with this compound to study the phenotypic and mechanistic consequences of (R)-2-HG accumulation.

Mechanism of Action of this compound

This compound serves as a prodrug that efficiently delivers (R)-2-HG into cells. The subsequent accumulation of (R)-2-HG competitively inhibits key epigenetic regulators, leading to a block in cellular differentiation and altered cell proliferation.

References

- 1. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ebiohippo.com [ebiohippo.com]

- 10. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | TargetMol [targetmol.com]

Application Notes and Protocols: Inducing Leukemogenesis In Vitro with Tfmb-(R)-2-HG

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are a hallmark of several cancers, including acute myeloid leukemia (AML).[1][2][3] These mutations result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[2][4] (R)-2-HG accumulates to high levels in cancer cells and competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[5][6][7] This leads to widespread epigenetic alterations that drive oncogenesis by promoting proliferation and blocking cell differentiation.[5][8]

To facilitate the study of (R)-2-HG-driven leukemogenesis in a controlled laboratory setting, cell-permeable analogs of (R)-2-HG have been developed. Tfmb-(R)-2-HG is a trifluoromethyl benzyl-esterified, cell-permeable form of (R)-2-HG that can be used to induce a leukemia-like phenotype in vitro.[9] These application notes provide a detailed overview and protocols for using this compound to model leukemogenesis in the human erythroleukemia cell line TF-1.

Mechanism of Action

This compound, once inside the cell, is cleaved by intracellular esterases to release (R)-2-HG.[9] The accumulation of intracellular (R)-2-HG mimics the effect of IDH1/2 mutations, leading to the competitive inhibition of α-KG-dependent dioxygenases such as TET2 and KDM5.[9][10] This inhibition results in DNA and histone hypermethylation, which alters gene expression to promote cytokine-independent growth and block differentiation, two key features of leukemia.[1][5][9]

Key Applications

-

Modeling (R)-2-HG-driven leukemogenesis: Inducing a reversible leukemic phenotype in hematopoietic cell lines.[1][9]

-

Drug Screening: Testing the efficacy of potential therapeutic agents that target epigenetic modifications or other downstream effects of (R)-2-HG.

-

Mechanistic Studies: Investigating the specific downstream signaling pathways and epigenetic changes induced by (R)-2-HG.

Data Presentation

Table 1: Effects of this compound on TF-1 Cells

| Concentration of this compound | Intracellular (R)-2-HG | Effect on Cytokine-Independent Growth | Effect on Erythropoietin (EPO)-Induced Differentiation | Reference |

| 250 µM | ~2.0 mM | Promotes growth factor-independence | Blocks differentiation | [9][10] |

| 500 µM | ~4.0 mM | Promotes growth factor-independence | Blocks differentiation | [9][10] |

Table 2: Comparison of (R)-2-HG and (S)-2-HG Effects on TF-1 Cells

| Compound | Effect on Cytokine-Independent Growth | Effect on EPO-Induced Differentiation | Rationale for Differential Effects | Reference |

| This compound | Promotes | Blocks | (R)-2-HG is a potent inhibitor of TET2 and KDM5, but not EglN prolyl hydroxylases. | [1][9] |

| Tfmb-(S)-2-HG | Does not promote | Does not block | (S)-2-HG is a more potent inhibitor of EglN prolyl hydroxylases, which counteracts the block in differentiation. | [1][9] |

Experimental Protocols

Protocol 1: Induction of a Leukemia-Like Phenotype in TF-1 Cells

This protocol describes the induction of cytokine-independent growth and blockade of differentiation in the TF-1 cell line using this compound.

Materials:

-

TF-1 cells (ATCC® CRL-2003™)

-

RPMI-1640 medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Human granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

This compound

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Erythropoietin (EPO)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

-

Multi-well cell culture plates

Procedure:

-

Cell Line Maintenance:

-

Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL human GM-CSF.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Treatment of TF-1 Cells:

-

Seed TF-1 cells at a density of 1 x 10^5 cells/mL in complete medium containing GM-CSF.

-

Add this compound to the desired final concentration (e.g., 250 µM or 500 µM).

-

Add an equivalent volume of DMSO to a separate flask of cells to serve as a vehicle control.

-

Culture the cells for at least 10 passages (approximately 3-4 weeks) in the continuous presence of this compound or DMSO.

-

-

Assessment of Cytokine-Independent Growth:

-

After 10 passages, wash the cells three times with cytokine-free medium to remove any residual GM-CSF.

-

Resuspend the cells in medium without GM-CSF.

-

Seed the cells in multi-well plates at a density of 5 x 10^4 cells/mL in the presence of this compound or DMSO.

-

Monitor cell proliferation every 2-3 days for 10-14 days using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

Cells treated with this compound are expected to proliferate in the absence of GM-CSF, while the DMSO-treated control cells should not.

-

-

Assessment of Differentiation Block:

-

After 10 passages with this compound or DMSO, wash the cells to remove GM-CSF.

-

Resuspend the cells in medium containing 10 U/mL EPO to induce erythroid differentiation. Continue to include this compound or DMSO in the respective cultures.

-

After 5-7 days of EPO treatment, assess differentiation by staining with benzidine (to detect hemoglobinized cells) or by flow cytometry for erythroid surface markers (e.g., CD235a/Glycophorin A).

-

Cells treated with this compound are expected to show a significant reduction in differentiation compared to the DMSO-treated control cells.

-

Visualizations

Signaling Pathway of (R)-2-HG-Induced Leukemogenesis

References

- 1. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer-associated metabolite 2-hydroxyglutarate accumulates in acute myelogenous leukemia with isocitrate dehydrogenase 1 and 2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 4. Registered report: The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate | eLife [elifesciences.org]

- 5. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncometabolites: tailoring our genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tfmb-(R)-2-HG in a Mouse Model of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in isocitrate dehydrogenase 1 (IDH1) are a recurring feature in several cancers, including acute myeloid leukemia (AML). These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2][3][4] The accumulation of R-2HG interferes with α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations that block cellular differentiation and promote leukemogenesis.[1][5][6]

Tfmb-(R)-2-HG is a cell-permeable esterified form of (R)-2-HG that allows for the direct investigation of the oncometabolite's effects in vitro and in vivo. By delivering (R)-2-HG into cells, this compound can recapitulate the biological consequences of mutant IDH1, providing a valuable tool for studying leukemia pathogenesis and for the development of targeted therapies.[7] These application notes provide detailed protocols for utilizing this compound in a mouse model of leukemia, along with data presentation and pathway visualizations.

Mechanism of Action

This compound is designed to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the trifluoromethyl benzyl (Tfmb) group, releasing active (R)-2-HG. This accumulation of intracellular (R)-2-HG mimics the condition found in IDH1-mutant leukemia cells. The elevated (R)-2-HG levels competitively inhibit α-KG-dependent dioxygenases, such as TET2, leading to hypermethylation of DNA and histones, which in turn blocks hematopoietic differentiation and can promote proliferation.[5][7]

Data Presentation

In Vitro Effects of this compound on Hematopoietic Cells

| Cell Line | Treatment | Concentration (µM) | Observed Effect | Reference |

| TF-1 | This compound | 250-500 | Promoted cytokine-independent growth | [7] |

| TF-1 | This compound | 250 | Blocked erythropoietin (EPO)-induced differentiation | [7] |

| TF-1 | Tfmb-(S)-2-HG | 250 | No effect on cytokine-independent growth or differentiation | [7] |

In Vivo Effects of (R)-2-HG in Leukemia Mouse Models

| Mouse Model | Leukemia Cell Line | Treatment | Key Findings | Reference |

| NRGS/NSGS | NOMO-1, MA9.3ITD (sensitive) | (R)-2-HG injection | Significantly inhibited AML progression and prolonged survival | [8] |

| NRGS | MA9.3RAS (resistant) | (R)-2-HG injection | No significant effect on AML progression | [8] |

| Immunodeficient | NOMO-1, MA9.3ITD (dox-inducible IDH1 R132H) | Doxycycline diet | Endogenously produced (R)-2-HG delayed AML progression and extended survival | [8] |

Experimental Protocols

In Vitro Treatment of Leukemia Cell Lines

Objective: To assess the effect of this compound on leukemia cell proliferation and differentiation.

Materials:

-

Leukemia cell line (e.g., TF-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and cytokines like GM-CSF)

-

This compound (and Tfmb-(S)-2-HG as a negative control)

-

DMSO (vehicle control)

-

Erythropoietin (EPO) for differentiation induction

-

Cell proliferation assay kit (e.g., MTT or CellTiter-Glo)

-

Flow cytometer and antibodies for differentiation markers (e.g., CD11b, Glycophorin A)

Procedure:

-

Cell Culture: Culture TF-1 cells in complete medium. For cytokine-dependence assays, wash cells and resuspend in cytokine-deficient medium.

-

Treatment: Add this compound or Tfmb-(S)-2-HG to the cell culture at desired concentrations (e.g., 250-500 µM). Use an equivalent volume of DMSO as a vehicle control.

-

Proliferation Assay:

-

Plate cells in a 96-well plate.

-

Add treatments and incubate for various time points (e.g., 24, 48, 72 hours).

-

Assess cell viability and proliferation using a suitable assay kit according to the manufacturer's instructions.

-

-

Differentiation Assay:

-

Culture cells with this compound or control for a period of time (e.g., 6 days) to allow for epigenetic changes.[7]

-

Induce differentiation by adding EPO.

-

After a further incubation period (e.g., 4-6 days), stain cells with antibodies for differentiation markers.

-

Analyze the cell population for marker expression using flow cytometry.

-

In Vivo Leukemia Mouse Model

Objective: To evaluate the effect of systemic administration of (R)-2-HG (via a cell-permeable precursor like this compound) on leukemia progression in a xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., NSG or NRGS)

-

Human AML cell line (e.g., MOLM-14, MV4-11)[9]

-

This compound

-

Vehicle solution (e.g., PBS)

-

Sublethal irradiation source or busulfan for conditioning[9]

-

Flow cytometer and antibodies for human CD45 to monitor engraftment

Procedure:

-

Animal Conditioning: Sublethally irradiate the mice (e.g., 250 cGy) or treat with busulfan 24 hours prior to cell injection to facilitate engraftment.[9]

-

Xenotransplantation: Intravenously inject 0.2-2 million human AML cells per mouse.[9]

-

Treatment:

-

Allow leukemia to engraft, which can be monitored by peripheral blood sampling for human CD45+ cells.

-

Prepare a sterile solution of this compound for in vivo administration (the exact formulation and dosage will require optimization).

-

Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection). The treatment schedule will also need to be optimized.

-

-

Monitoring:

-

Monitor mice for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis).

-

Periodically collect peripheral blood to measure the percentage of human CD45+ cells as an indicator of leukemia burden.

-

-

Endpoint Analysis:

-

Record survival data to generate Kaplan-Meier curves.

-

At the end of the study, harvest bone marrow and spleen to determine the final leukemia burden by flow cytometry.

-

Signaling Pathways

The primary signaling consequence of elevated (R)-2-HG is the disruption of α-KG-dependent pathways. This leads to widespread epigenetic dysregulation. Additionally, (R)-2-HG has been shown to influence other signaling pathways, such as mTOR and NF-κB, which can further contribute to the leukemic phenotype.[10]

References

- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 7. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 8. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tfmb-(R)-2-HG for Studying Growth Factor-Independent Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are frequently observed in various cancers, including acute myeloid leukemia (AML) and glioma.[1][2][3] These mutations confer a neomorphic activity, causing the enzymes to convert α-ketoglutarate (α-KG) into the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[2][4] (R)-2-HG accumulates to millimolar concentrations within tumor cells and is a key driver of oncogenesis.[2][5] It competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic alterations that promote malignant transformation.[2][6]

Tfmb-(R)-2-HG is a cell-permeable esterified form of (R)-2-HG, designed to facilitate its entry into cells.[5][6] Once inside the cell, intracellular esterases cleave the trifluoromethylbenzyl (TFMB) group, releasing active (R)-2-HG. This tool compound allows researchers to mimic the effects of IDH1/2 mutations without genetic manipulation, providing a powerful system to study the downstream consequences of (R)-2-HG accumulation, particularly its role in driving growth factor-independent proliferation and blocking cellular differentiation.[2][5] These application notes provide a detailed overview and protocols for using this compound in cell-based assays.

Mechanism of Action

(R)-2-HG is structurally similar to α-ketoglutarate (α-KG), a critical cofactor for a large family of dioxygenase enzymes.[2] By mimicking α-KG, (R)-2-HG acts as a competitive inhibitor of these enzymes.[2][6] Key targets relevant to cancer biology include:

-

TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: TET enzymes, particularly TET2, are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. Inhibition of TET2 by (R)-2-HG leads to DNA hypermethylation, altered gene expression, and is thought to be a major contributor to the block in hematopoietic differentiation seen in IDH-mutant leukemia.[1][2]

-